![molecular formula C16H13N2P B1268890 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine CAS No. 68469-71-6](/img/structure/B1268890.png)

2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine

描述

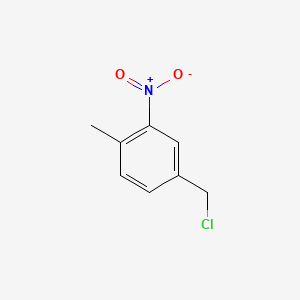

Synthesis Analysis

The synthesis of related compounds such as (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid and its analogs involves multi-step procedures, including reactions under solvothermal conditions and characterization through spectroscopic methods and single-crystal X-ray diffraction. These methods highlight the complexity and the tailored approaches needed to synthesize these ligands, underscoring the importance of precise control over reaction conditions to achieve the desired product with high purity and yield (Chakravarty et al., 2012).

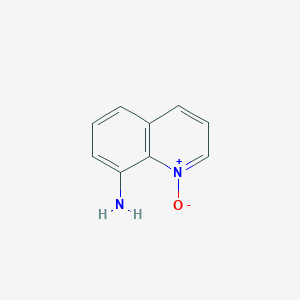

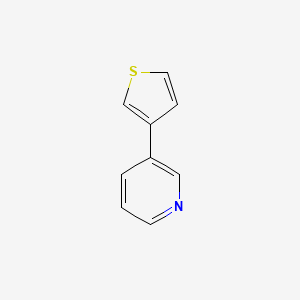

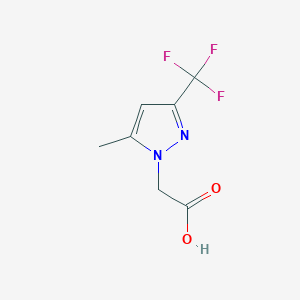

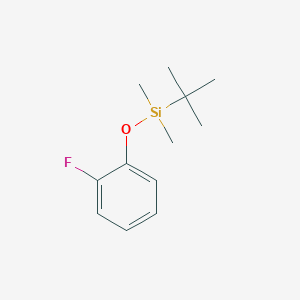

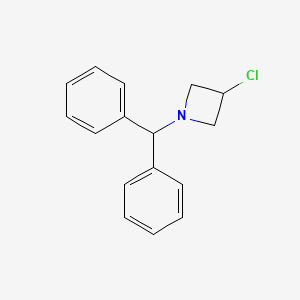

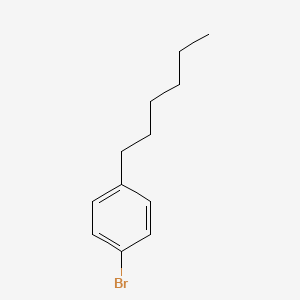

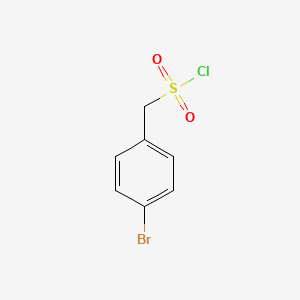

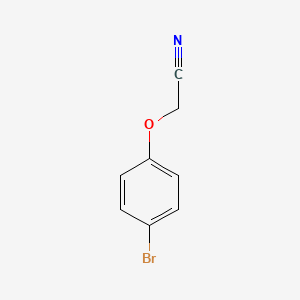

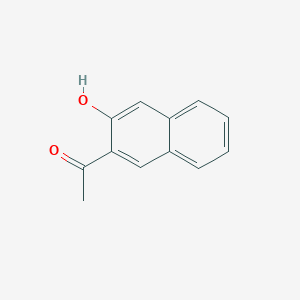

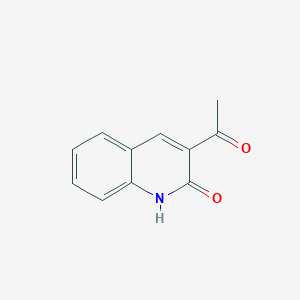

Molecular Structure Analysis

The molecular structures of similar compounds are characterized using techniques such as single-crystal X-ray diffraction, demonstrating their ability to adopt specific conformations that are crucial for their reactivity and interaction with metal ions. For example, studies have revealed that these compounds can exist in zwitterionic forms and engage in complexation with metals, forming stable complexes that are further characterized by X-ray diffraction methods (Chakravarty et al., 2012).

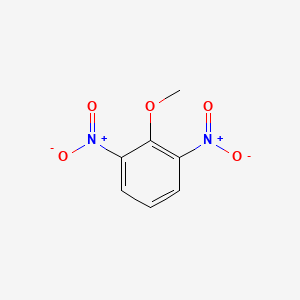

Chemical Reactions and Properties

The chemical reactivity of these ligands often involves their coordination to metal ions, forming complexes with diverse structures and properties. The coordination chemistry includes forming complexes with metals such as Cd, Zn, and La, with the ligands acting as bifunctional agents that can bind through both sulfur and phosphorus atoms. This versatility is crucial for the development of catalytic systems and materials with novel properties (Chakravarty et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, including their crystallization behavior and packing arrangements, are closely related to their molecular structure. Studies on derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have shown that their crystal structures feature specific supramolecular contacts and packing arrangements, which are essential for understanding their crystallization behavior and potential applications in material science (Tawfiq et al., 2014).

Chemical Properties Analysis

The chemical properties of these ligands are significantly influenced by their structural features, such as the presence of phosphorus atoms and the ability to form zwitterionic forms. These characteristics play a crucial role in their reactivity, particularly in the formation of metal-ligand complexes that are pivotal in catalysis and the synthesis of new materials. The bifunctional nature of these ligands, combining both hard and soft donor atoms, allows for the selective coordination to various metal ions, leading to complexes with unique chemical and physical properties (Chakravarty et al., 2012).

科学研究应用

Catalyst in Polymerization Processes

- 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine and its derivatives have been used as ligands in palladium-based catalysts for polymerization, particularly in the homopolymerization of ethylene and copolymerization with acrylates or norbornenes (Skupov et al., 2007).

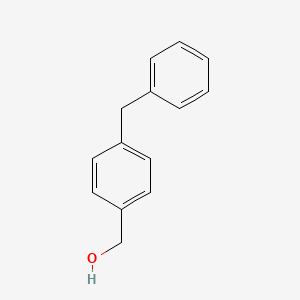

Synthesis of Novel Organic Compounds

- This compound has been involved in the synthesis of stereoselective and diastereoisomeric 5-phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidines, demonstrating its utility in creating complex organic molecules (Kaczyński et al., 2016).

Chemical Sensing Applications

- Derivatives of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine have been designed as chemosensors for the detection of mercury ions, indicating its potential in environmental monitoring and safety applications (Pan et al., 2015).

Development of Electron-Transport Materials

- This compound has also been used in the design of electron-transport materials for applications in dye-sensitized solar cells, enhancing the performance of these renewable energy devices (Wei et al., 2015).

Optical and Fluorescent Applications

- Research has explored its role in developing materials with aggregation-induced emission, mechanochromic luminescence, and pH-sensitive properties, useful for various optical and sensing applications (Sun et al., 2018).

Drug Discovery and Biological Studies

- While excluding direct drug-related uses, the derivative compounds of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine have been investigated for their potential in drug discovery and biological evaluations, particularly in the context of designing new molecules with specific biological activities (Bhat et al., 2014).

安全和危害

未来方向

属性

IUPAC Name |

phenyl(dipyridin-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N2P/c1-2-8-14(9-3-1)19(15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYHLTYYPLBVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345361 | |

| Record name | 2,2'-(Phenylphosphanediyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine | |

CAS RN |

68469-71-6 | |

| Record name | 2,2'-(Phenylphosphanediyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。